![molecular formula C10H13NO2 B3179833 Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 87281-43-4](/img/structure/B3179833.png)
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate
Overview
Description
“Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is a heterocyclic compound. Its molecular formula is C10H13NO2 and it has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of “Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is represented by the formula C10H13NO2 . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate” is a powder at room temperature . Its exact density, melting point, boiling point, and flash point are not specified in the available resources .Scientific Research Applications
- Indole derivatives , including Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate, have attracted attention due to their potential as anticancer agents . Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
- EZH2 , a histone lysine methyltransferase, plays a critical role in cancer aggressiveness, metastasis, and prognosis .
- Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate is a highly potent human cholinesterase inhibitor . It exhibits excellent potential for blood-brain barrier (BBB) penetration .
- Researchers have synthesized enantiopure forms of Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate and evaluated both enantiomers for in vitro antiproliferative activity against human tumor cell lines .
- Indole derivatives, including Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate, share structural similarities with IAA. Researchers explore their potential as plant growth regulators and their impact on plant development .
- Indoles serve as essential moieties in various alkaloids. Researchers investigate the construction of indoles within selected alkaloids, shedding light on their biosynthesis and potential pharmacological roles .
Anticancer Activity
Histone Lysine Methyltransferase Inhibition
Cholinesterase Inhibition and Blood-Brain Barrier Penetration
Antiproliferative Activity
Plant Hormone Analog
Alkaloid Synthesis
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSAYGOMEZDATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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